1-(3,4-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3,4-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N5/c1-10-5-6-12(7-11(10)2)20-15-13(8-18-20)14(19(3)4)16-9-17-15/h5-9H,1-4H3 |
InChI Key |
HZVSVMOBJJBRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate can form an intermediate, which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Mechanism of Action
The primary mechanism of action of 1-(3,4-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of CDKs. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This core structure is common in many kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with similar biological activity but different structural features.
Thioglycoside derivatives: These compounds also exhibit kinase inhibitory activity but differ in their sugar moiety.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
